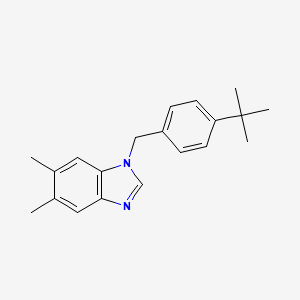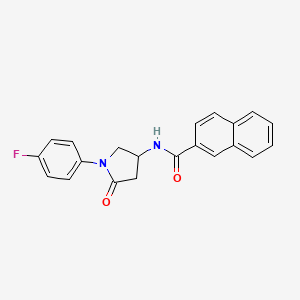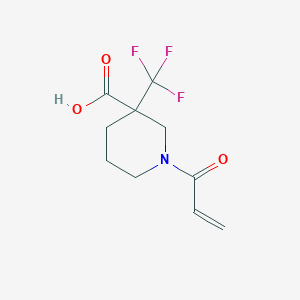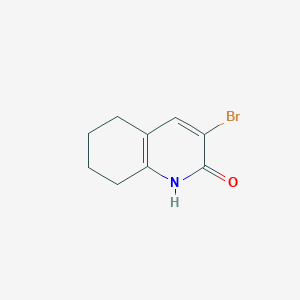![molecular formula C19H17N5S B2716195 4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1207057-93-9](/img/structure/B2716195.png)
4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine” is a complex organic molecule. It contains a pyrazolopyridazine core, which is a bicyclic system with a pyrazole ring fused to a pyridazine ring. This core is substituted at various positions with a methyl group, a pyridylmethylthio group, and a p-tolyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (pyrazolopyridazine, pyridine, and phenyl from the p-tolyl group), a thioether linkage (from the pyridylmethylthio group), and a methyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings, which could participate in electrophilic aromatic substitution reactions. The thioether group could also be a site of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors influencing its properties could include its high degree of aromaticity, the presence of a polar thioether group, and the electron-donating methyl and p-tolyl groups .Applications De Recherche Scientifique
Chemical Synthesis and Antimicrobial Activity
4-methyl-7-((pyridin-3-ylmethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazine is part of a broader category of heterocyclic compounds that have been extensively researched for their potential applications in medicinal chemistry. These compounds, including various pyrazolo[3,4-d]pyridazine derivatives, have been synthesized and evaluated for their antimicrobial properties. A study highlights the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at producing antibacterial agents. The research found that eight compounds exhibited high antibacterial activities, underscoring the potential of such compounds in developing new antimicrobial therapies (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antiulcer Potential
The structural analogues of this compound, particularly those within the imidazo[1,2-a]pyridine and pyridazine frameworks, have been explored for their anticancer and antiulcer properties. Research on substituted imidazo[1,2-a]pyridines and analogues has revealed compounds with significant gastric antisecretory and cytoprotective properties, indicating their potential as antiulcer agents. This body of work includes comprehensive structure-activity relationship studies, metabolic profiles, and evaluations of pharmacodynamics, providing a foundation for the development of therapeutic agents in this class (Kaminski et al., 1987).
Synthesis and Evaluation for Antihypertensive Activity
The synthesis and evaluation of 6-heteroaryl-3-hydrazinopyridazine derivatives, which are closely related to the chemical structure of interest, have demonstrated promising antihypertensive activities. These compounds, through the introduction of various heterocyclic rings such as pyrrole, imidazole, and thiophene into the pyridazine nucleus, have shown significant hypotensive effects in both normotensive and spontaneously hypertensive rats. This suggests their potential application in treating hypertension, with certain derivatives outperforming established antihypertensive drugs (Steiner, Gries, & Lenke, 1981).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-1-(4-methylphenyl)-7-(pyridin-3-ylmethylsulfanyl)pyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-13-5-7-16(8-6-13)24-18-17(11-21-24)14(2)22-23-19(18)25-12-15-4-3-9-20-10-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYNGYMYAQIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2716118.png)


![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2716122.png)

![7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2716124.png)


![2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2716130.png)

![Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate](/img/structure/B2716133.png)
